molecular formula C7H6ClNO B3024459 3-Chlorobenzaldehyde oxime CAS No. 92062-57-2

3-Chlorobenzaldehyde oxime

Cat. No.: B3024459
CAS No.: 92062-57-2
M. Wt: 155.58 g/mol
InChI Key: PEGODJOFVRYPMO-WEVVVXLNSA-N
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Description

3-Chlorobenzaldehyde oxime is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzaldehyde, where the aldehyde group is replaced by an oxime group (-C=N-OH) and a chlorine atom is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorobenzaldehyde oxime can be synthesized through the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours . The general reaction scheme is as follows:

3-Chlorobenzaldehyde+Hydroxylamine Hydrochloride3-Chlorobenzaldehyde Oxime+HCl\text{3-Chlorobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 3-Chlorobenzaldehyde+Hydroxylamine Hydrochloride→3-Chlorobenzaldehyde Oxime+HCl

Industrial Production Methods

Industrial production methods for this compound often involve similar reaction conditions but are optimized for larger scale production. This includes the use of continuous flow reactors and solvent recovery systems to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-chlorobenzaldehyde oxime involves its ability to form stable complexes with metal ions. This property makes it useful in various catalytic processes and as an enzyme inhibitor. The oxime group (-C=N-OH) can coordinate with metal ions, affecting their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzaldehyde oxime
  • 2-Chlorobenzaldehyde oxime
  • Benzaldehyde oxime

Comparison

3-Chlorobenzaldehyde oxime is unique due to the position of the chlorine atom on the benzene ring, which affects its reactivity and chemical properties. Compared to 4-chlorobenzaldehyde oxime and 2-chlorobenzaldehyde oxime, the 3-position chlorine atom provides different steric and electronic effects, influencing the compound’s behavior in chemical reactions .

Properties

IUPAC Name

(NE)-N-[(3-chlorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGODJOFVRYPMO-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34158-71-9
Record name Benzaldehyde, oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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